molecular formula C24H23ClN4O3 B2647397 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 1796969-47-5

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2647397
CAS No.: 1796969-47-5
M. Wt: 450.92
InChI Key: YTKUOYSACNCOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule featuring a benzoxazole-piperidine core linked to a 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide moiety. The benzoxazole ring confers aromatic stacking capabilities, while the isoxazole-carboxamide group may enhance binding specificity to biological targets.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3/c1-15-21(22(28-32-15)17-6-2-3-7-18(17)25)23(30)26-14-16-10-12-29(13-11-16)24-27-19-8-4-5-9-20(19)31-24/h2-9,16H,10-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKUOYSACNCOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of 1-(benzo[d]oxazol-2-yl)piperidin-4-ol, which is then reacted with other reagents to form the final compound . The reaction conditions often involve the use of solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and acetone. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Hypothesized Functional Differences

Compound Name/ID Core Structure Key Substituents Hypothesized Target/Activity
Target Compound Benzoxazole-piperidine + isoxazole-carboxamide 2-chlorophenyl, 5-methylisoxazole Kinase inhibition, CNS modulation
BP 27384 () Thiazole-carboxamide + pyrimidine-piperazine 2-chloro-6-methylphenyl, hydroxyethyl-piperazine Kinase inhibition (e.g., JAK/STAT pathways)
BP 27385 () Thiazole-carboxamide + pyrimidine-piperazine (N-methylated) N-methyl group on carboxamide Enhanced metabolic stability vs. BP 27384
478039-51-9 () Pyridinylpyrimidine + chlorobenzamide 2-chlorobenzamide, pyridin-4-yl PARP inhibition, DNA repair interference
356090-88-5 () Isoindole-carboxamide + methoxypropyl 3-chloro-4-methylphenyl, methoxypropyl Tubulin polymerization inhibition

Key Observations:

  • Benzoxazole vs. Thiazole Cores: The target compound’s benzoxazole-piperidine scaffold differs from thiazole-based analogs (e.g., BP 27384/BP 27385) in electronic properties.
  • Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound contrasts with 2-chloro-6-methylphenyl in BP 27383. The absence of a methyl group in the target compound could reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets.
  • Isoxazole vs. Thiazole/Pyrimidine : The 5-methylisoxazole in the target compound may confer metabolic stability over thiazole or pyrimidine derivatives due to reduced susceptibility to oxidative degradation .

Pharmacokinetic and Pharmacodynamic Insights (Inferred)

While direct studies on the target compound are unavailable, inferences can be drawn from analogs:

  • Metabolic Stability: The N-methylated carboxamide in BP 27385 improves metabolic half-life compared to non-methylated analogs.
  • Target Selectivity: The pyridinylpyrimidine in 478039-51-9 () demonstrates high PARP-1 affinity. The target compound’s isoxazole-carboxamide may instead favor kinases like PI3K or mTOR, given its resemblance to known inhibitors (e.g., Pictilisib derivatives) .

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, with CAS number 1797955-67-9, is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C24H23N3O5
Molecular Weight 433.5 g/mol
CAS Number 1797955-67-9

Immunomodulatory Effects

Research indicates that isoxazole derivatives, including the compound , exhibit significant immunomodulatory properties. These compounds can modulate immune responses by influencing cytokine production and T-cell activation. For instance, studies have shown that certain isoxazole derivatives can inhibit the production of tumor necrosis factor-alpha (TNF-α) and enhance the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting a potential role in managing autoimmune conditions and inflammatory diseases .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Isoxazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of NF-κB signaling . The ability to target multiple signaling pathways makes this compound a candidate for further investigation in cancer therapy.

Antimicrobial Properties

Preliminary studies indicate that the compound may possess antimicrobial activity. Its effectiveness against various bacterial strains could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Study 1: Immunosuppressive Activity

In a study examining the immunosuppressive effects of isoxazole derivatives, it was found that N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide inhibited TNF-α production in human whole blood cultures and suppressed the eliciting phase of delayed-type hypersensitivity (DTH) responses in vivo. This suggests potential therapeutic applications in autoimmune diseases .

Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanisms revealed that the compound could induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The study utilized flow cytometry to measure cell viability and apoptosis markers, demonstrating a significant reduction in viable cells upon treatment with the compound .

Study 3: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .

Q & A

Q. What multi-step synthetic routes are recommended for this compound, and how can intermediate purity be validated?

Methodological Answer: The synthesis typically involves sequential condensation, alkylation, and cyclization steps. For example:

Piperidine-4-ylmethyl intermediate : Synthesized via reductive amination of 1-(benzo[d]oxazol-2-yl)piperidin-4-one with methylamine .

Isoxazole-carboxamide coupling : React 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with the piperidine intermediate using EDCI/HOBt in DMF .
Validation : Monitor intermediates via HPLC (≥95% purity) and LC-MS for mass confirmation. Use TLC with silica gel 60 F₂₅₄ plates (ethyl acetate/hexane, 1:1) .

Q. Which spectroscopic techniques are critical for confirming structural integrity, and how should data discrepancies be resolved?

Methodological Answer:

  • 1H/13C NMR : Confirm piperidine N-CH₂ and isoxazole C=O groups. For discrepancies (e.g., unexpected splitting), compare with computed spectra (DFT/B3LYP/6-31G**) .
  • IR Spectroscopy : Validate carbonyl stretches (1670–1700 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry; Wang et al. (2013) used this for a related isoxazole-carboxamide .

Q. How can Design of Experiments (DoE) optimize coupling reaction efficiency?

Methodological Answer:

  • Factors : Temperature (40–80°C), EDCI concentration (1.2–2.0 eq.), and reaction time (12–24 hrs).
  • Response Surface Modeling : Use a central composite design to identify optimal conditions. For example, achieved 92% yield at 60°C, 1.5 eq. EDCI, and 18 hrs .
  • Validation : Confirm via LC-MS and reproducibility testing (n=3).

Q. What strategies elucidate structure-activity relationships (SAR) against target enzymes?

Methodological Answer:

  • Analog Synthesis : Modify the 2-chlorophenyl or piperidine-benzoxazole moieties (e.g., replace Cl with F or methyl groups) .
  • In Vitro Assays : Test analogs against kinase targets (IC₅₀ via fluorescence polarization). used this for quinazoline derivatives .
  • Molecular Docking : Use AutoDock Vina with X-ray structures (e.g., PDB 3QKK) to predict binding modes.

Q. How can stability studies guide storage conditions for this compound?

Methodological Answer:

  • Accelerated Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition (e.g., noted 5% degradation under these conditions) .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation (λmax shifts >5 nm indicate instability).

Q. What computational methods predict solubility and bioavailability?

Methodological Answer:

  • Solubility : Use COSMO-RS (via Turbomole) to compute logS. Experimental validation via shake-flask method (pH 7.4 PBS) .
  • Bioavailability : Apply QikProp for Caco-2 permeability and % human oral absorption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.